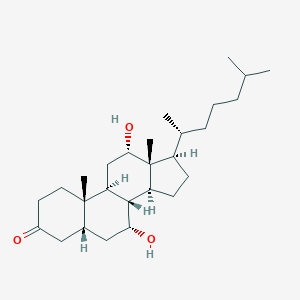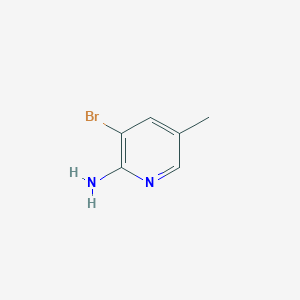
Clenproperol
Vue d'ensemble
Description
Le Clénproperol est un composé chimique connu pour son rôle d'agoniste β2-adrénergique. Il est principalement utilisé dans la recherche scientifique et trouve des applications dans divers domaines tels que la chimie, la biologie et la médecine. Le composé est caractérisé par sa capacité à stimuler les récepteurs β2-adrénergiques, qui jouent un rôle crucial dans la régulation de divers processus physiologiques .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du Clénproperol implique plusieurs étapes. Une méthode courante consiste à faire réagir la 4-nitro-2’-bromoacétophénone avec l'amine correspondante, suivie de la réduction du groupe nitro sur le cycle benzénique . Ce processus nécessite généralement des conditions de réaction spécifiques, notamment l'utilisation d'agents réducteurs et de températures contrôlées pour assurer l'obtention du produit souhaité.
Méthodes de Production Industrielle : Dans les milieux industriels, la production du Clénproperol peut impliquer une synthèse à grande échelle utilisant des réactions chimiques similaires, mais optimisées pour l'efficacité et le rendement. Le processus comprend souvent des étapes de purification telles que la recristallisation ou la chromatographie pour garantir la pureté et la qualité du composé .
Analyse Des Réactions Chimiques
Types de Réactions : Le Clénproperol subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le Clénproperol, modifiant ainsi ses propriétés chimiques.
Réactifs et Conditions Communs :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux en présence d'un catalyseur sont souvent utilisés.
Substitution : Les réactions d'halogénation peuvent impliquer des réactifs comme le chlore ou le brome dans des conditions contrôlées.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines .
4. Applications de la Recherche Scientifique
Le Clénproperol a une large gamme d'applications dans la recherche scientifique :
5. Mécanisme d'Action
Le Clénproperol exerce ses effets en se liant et en activant les récepteurs β2-adrénergiques. Cette activation conduit à la stimulation de l'adénylate cyclase, ce qui augmente les niveaux d'adénosine monophosphate cyclique (AMPc) dans les cellules. Des niveaux élevés d'AMPc entraînent diverses réponses physiologiques, notamment la bronchodilatation, l'augmentation de la fréquence cardiaque et l'amélioration de la croissance musculaire . Les cibles moléculaires et les voies impliquées dans ces processus sont essentielles pour comprendre le potentiel thérapeutique du composé .
Composés Similaires :
Clenbutérol : Un autre agoniste β2-adrénergique aux propriétés bronchodilatatrices similaires.
Clénpenterol : Structurellement similaire au Clénproperol, avec des propriétés pharmacocinétiques comparables.
Mabutérol : Un agoniste β2-adrénergique utilisé dans des applications de recherche similaires.
Unicité du Clénproperol : Le Clénproperol est unique en raison de sa structure chimique spécifique, qui comprend un groupe 4-amino-3,5-dichlorophényle. Cette structure contribue à son profil pharmacologique distinct et en fait un outil précieux dans la recherche scientifique .
Applications De Recherche Scientifique
Clenproperol has a wide range of applications in scientific research:
Mécanisme D'action
Clenproperol exerts its effects by binding to and activating β2-adrenergic receptors. This activation leads to the stimulation of adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels result in various physiological responses, including bronchodilation, increased heart rate, and enhanced muscle growth . The molecular targets and pathways involved in these processes are critical for understanding the compound’s therapeutic potential .
Comparaison Avec Des Composés Similaires
Clenbuterol: Another β2-adrenergic agonist with similar bronchodilator properties.
Clenpenterol: Structurally similar to Clenproperol, with comparable pharmacokinetic properties.
Mabuterol: A β2-adrenergic agonist used in similar research applications.
Uniqueness of this compound: this compound is unique due to its specific chemical structure, which includes a 4-amino-3,5-dichlorophenyl group. This structure contributes to its distinct pharmacological profile and makes it a valuable tool in scientific research .
Propriétés
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(propan-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl2N2O/c1-6(2)15-5-10(16)7-3-8(12)11(14)9(13)4-7/h3-4,6,10,15-16H,5,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUDZCJTCKCTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959265 | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38339-11-6 | |
| Record name | Clenproperol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38339-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-amino-3,5-dichloro-alpha-(((1-methylethyl)amino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038339116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(propan-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clenproperol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)


![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)



![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)
![N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole](/img/structure/B30743.png)

![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-YL]methyl]-1-piperazinyl]benzoic acid ethyl ester](/img/structure/B30749.png)


